2-Chloro-5-methylquinoxaline
Overview
Description
2-Chloro-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a quinoxaline core with a chlorine atom at the second position and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylquinoxaline can be achieved through several methods. One common approach involves the condensation of 2-chloroaniline with 2,3-butanedione in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the quinoxaline ring.
Another method involves the cyclization of 2-chloro-1,2-diaminobenzene with 1,2-diketones under acidic conditions. This reaction can be carried out using various acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and solvents used in industrial processes are selected to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, alkoxides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Corresponding amines
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
2-Chloro-5-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: this compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Agrochemicals: It is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-5-methylquinoxaline can be compared with other quinoxaline derivatives, such as:
2-Methylquinoxaline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloroquinoxaline: Lacks the methyl group, which may influence its electronic properties and interactions with biological targets.
5-Methylquinoxaline:
The presence of both the chlorine atom and the methyl group in this compound makes it unique and may contribute to its specific properties and applications.
Properties
IUPAC Name |
2-chloro-5-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)11-5-8(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSMIVGRTCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506873 | |
Record name | 2-Chloro-5-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61148-17-2 | |
Record name | 2-Chloro-5-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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